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Compound of Interest

Compound Name: Chloroiodoacetic acid

Cat. No.: B141544 Get Quote

Introduction

Chloroiodoacetic acid (C₂H₂ClIO₂) is a halogenated acetic acid of interest to researchers in

environmental science and drug development. Due to its reactivity and potential biological

effects, understanding its structural and chemical properties through spectroscopic analysis is

crucial. This guide provides a summary of available computed spectroscopic data and outlines

detailed, generalized experimental protocols for its analysis using Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for

chloroiodoacetic acid are not readily available in public databases, the methodologies

presented here are based on established protocols for similar haloacetic acids and provide a

robust framework for its characterization.

Physicochemical and Computed Mass Spectrometry
Data
The following table summarizes the key computed physicochemical properties and mass

spectrometry data for chloroiodoacetic acid, sourced from the PubChem database.[1] This

information is vital for instrument setup and data interpretation.
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Property Value Source

Molecular Formula C₂H₂ClIO₂ PubChem[1]

Molecular Weight 220.39 g/mol PubChem[1]

Exact Mass 219.87880 Da PubChem[1]

Monoisotopic Mass 219.87880 Da PubChem[1]

IUPAC Name 2-chloro-2-iodoacetic acid PubChem[1]

CAS Number 53715-09-6 PubChem[1]

Experimental Protocols
The following sections detail the recommended experimental protocols for acquiring NMR, IR,

and Mass Spectrometry data for chloroiodoacetic acid. These protocols are adapted from

established methods for other haloacetic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of

chloroiodoacetic acid.

1. ¹H NMR Spectroscopy Protocol:

Sample Preparation: Dissolve 5-10 mg of chloroiodoacetic acid in 0.6-1.0 mL of a suitable

deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Acetone-d₆). Add

a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents

or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
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Relaxation Delay (d1): 1-5 seconds.

Acquisition Time (aq): 2-4 seconds.

Spectral Width: A range of 0-12 ppm is typically sufficient.

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by

phase and baseline correction. Integrate the resulting peaks and reference the chemical

shifts to the internal standard.

2. ¹³C NMR Spectroscopy Protocol:

Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of

chloroiodoacetic acid in 0.6-1.0 mL of a deuterated solvent.

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband

probe.

Acquisition Parameters:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due

to the low natural abundance of ¹³C.

Relaxation Delay (d1): 2-5 seconds.

Spectral Width: A range of 0-200 ppm.

Data Processing: Similar to ¹H NMR, process the FID with a Fourier transform, phase and

baseline correction, and reference the chemical shifts.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in chloroiodoacetic acid,

particularly the carboxylic acid group.
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Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of finely ground chloroiodoacetic acid (1-2

mg) with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a

thin, transparent pellet using a hydraulic press.

Solution: Dissolve the compound in a suitable solvent that has minimal IR absorption in

the regions of interest (e.g., chloroform or carbon tetrachloride). Use a liquid sample cell

with an appropriate path length.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: Record a background spectrum of the pure KBr pellet or the solvent before

running the sample.

Data Analysis: Identify characteristic absorption bands for the O-H stretch of the carboxylic

acid (broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and the C-Cl and

C-I bonds (typically in the fingerprint region below 800 cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of chloroiodoacetic acid.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Electron Ionization (EI).

1. Electrospray Ionization (ESI-MS) Protocol:
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Sample Preparation: Prepare a dilute solution of chloroiodoacetic acid (e.g., 10-100

µg/mL) in a solvent mixture such as methanol/water or acetonitrile/water. The addition of a

small amount of a weak base (e.g., ammonium hydroxide) can enhance deprotonation for

negative ion mode analysis.

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a

flow rate of 5-20 µL/min.

MS Parameters (Negative Ion Mode):

Capillary Voltage: 3-4 kV.

Nebulizing Gas (N₂): Set to an appropriate pressure for stable spray.

Drying Gas (N₂): Set to a temperature and flow rate to facilitate desolvation (e.g., 250-

350 °C).

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular

ion (e.g., m/z 50-300).

Data Analysis: Look for the deprotonated molecule [M-H]⁻ at an m/z corresponding to the

molecular weight minus the mass of a proton.

2. Electron Ionization (EI-MS) Protocol (if coupled with Gas Chromatography):

Derivatization: Haloacetic acids are often derivatized (e.g., to their methyl esters) before

GC-MS analysis to improve volatility.

GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature

program to separate the derivatized analyte.

MS Parameters:

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: Scan a suitable m/z range (e.g., m/z 35-300).
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Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragment ions.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

haloacetic acid like chloroiodoacetic acid.
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General workflow for the spectroscopic analysis of chloroiodoacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b141544#spectroscopic-data-of-chloroiodoacetic-acid-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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